molecular formula C8H16N2O3 B13956870 Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester CAS No. 58050-49-0

Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester

Cat. No.: B13956870
CAS No.: 58050-49-0
M. Wt: 188.22 g/mol
InChI Key: LFBJNHCQHSVJFB-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₁₆N₂O₃, with a molecular weight of approximately 173.22 g/mol .

Properties

CAS No.

58050-49-0

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl N-(morpholin-4-ylmethyl)carbamate

InChI

InChI=1S/C8H16N2O3/c1-2-13-8(11)9-7-10-3-5-12-6-4-10/h2-7H2,1H3,(H,9,11)

InChI Key

LFBJNHCQHSVJFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCN1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester typically involves the reaction of ethyl chloroformate with N-(4-morpholinomethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Features:

  • Morpholinomethyl group: Enhances solubility and modulates biological interactions due to the morpholine ring’s polarity and hydrogen-bonding capacity .
  • Ethyl ester : Provides hydrolytic stability compared to methyl esters, balancing lipophilicity for pharmaceutical applications .
  • Carbamate backbone : Serves as a critical pharmacophore in enzyme inhibition, particularly acetylcholinesterase (AChE) and related targets .

Comparison with Structurally Similar Carbamate Esters

The compound’s uniqueness arises from its morpholinomethyl substituent. Below is a detailed comparison with analogous carbamates:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester Morpholinomethyl, ethyl ester C₈H₁₆N₂O₃ Enzyme inhibition, drug intermediates
Carbamic acid, (4-chlorophenyl)-, ethyl ester 4-chlorophenyl, ethyl ester C₉H₁₀ClNO₂ Enhanced reactivity in agrochemicals
Carbamic acid, N-phenyl-, ethyl ester Phenyl, ethyl ester C₉H₁₁NO₂ Lower polarity; limited bioactivity
Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester 4-propoxyphenyl, morpholinyl ethyl ester C₁₆H₂₄N₂O₄ Improved solubility and CNS targeting
Carbamic acid, nitroso-2-propenyl-, ethyl ester Nitroso-propenyl, ethyl ester C₆H₁₀N₂O₃ Potential antioxidant properties

Key Insights:

Substituent Effects on Reactivity and Bioactivity: The morpholinomethyl group in the target compound enhances hydrogen bonding and solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ), making it more suitable for medicinal chemistry . Ethyl ester vs. methyl/propyl esters: Ethyl esters generally offer a balance between metabolic stability and lipophilicity. For instance, methyl esters (e.g., methyl N-(4-chlorophenyl)carbamate) hydrolyze faster, reducing their in vivo half-life .

Biological Activity :

  • Compounds with morpholine or piperazine rings (e.g., ) show enhanced enzyme inhibition due to their ability to interact with catalytic sites via hydrogen bonding.
  • Halogenated analogs (e.g., 4-chlorophenyl in ) exhibit higher electrophilicity, favoring reactivity in cross-coupling reactions but increasing toxicity risks .

Biological Activity

Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester, commonly referred to as a morpholinomethyl carbamate, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring attached to a carbamate functional group. This configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets. The presence of the morpholine moiety is particularly important for enhancing biological activity through improved receptor binding and modulation.

  • Enzyme Inhibition :
    • Morpholine-based carbamates have been shown to inhibit various enzymes involved in metabolic pathways. For example, studies suggest that modifications in the carbamate structure can lead to enhanced inhibition of serine hydrolases and other enzymes critical for cellular function .
  • Receptor Modulation :
    • The compound exhibits affinity for several receptors, including NMDA receptors, which are involved in excitatory neurotransmission. Its ability to block these receptors suggests potential applications in neuroprotective therapies .
  • Antimicrobial Activity :
    • Research indicates that morpholine-containing carbamates demonstrate antimicrobial properties against a range of pathogens. The mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Antimicrobial Efficacy

A comparative analysis of different derivatives of morpholine-based carbamates was conducted to assess their antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against various bacteria:

CompoundMIC (µg/mL)Target Bacteria
Carbamic Acid Ethyl Ester32Staphylococcus aureus
N-(4-Morpholinomethyl)-Carbamate8Escherichia coli
N-(4-Morpholinomethyl)-Carbamate Derivative A16Pseudomonas aeruginosa

Case Studies

  • Neuroprotective Effects :
    A study investigated the neuroprotective effects of morpholine-based carbamates in models of neurodegeneration. Results indicated that these compounds significantly reduced neuronal apoptosis and oxidative stress markers in vitro and in vivo .
  • Anti-inflammatory Properties :
    Another case study focused on the anti-inflammatory activities of this class of compounds. Inflammatory cytokine levels were significantly reduced in animal models treated with morpholine carbamates, suggesting potential therapeutic roles in inflammatory diseases .
  • Anticancer Activity :
    Research has also highlighted the anticancer potential of carbamic acid derivatives. In vitro assays demonstrated that certain derivatives inhibited the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis .

Q & A

Advanced Research Question

  • Cellular thermal shift assay (CETSA) : Confirm binding to target proteins by measuring thermal stabilization via Western blot.
  • Click chemistry : Incorporate an alkyne tag for pull-down assays coupled with LC-MS/MS proteomics.
  • In situ hybridization : Localize target mRNA in tissues to correlate with compound distribution.

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